molecular formula C15H14ClN3O2 B2449484 N-(2-chlorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide CAS No. 2380097-66-3

N-(2-chlorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide

Cat. No.: B2449484
CAS No.: 2380097-66-3
M. Wt: 303.75
InChI Key: PFEZQXGEPNSSNK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinyl group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylamine with pyridine-4-carboxylic acid to form an amide intermediate. This intermediate is then reacted with azetidine-1-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide
  • 3-(2-chlorophenyl)-1-(2′-hydroxy-4′,6′-dimethoxyphenyl)prop-2-en-1-one

Uniqueness

N-(2-chlorophenyl)-3-(pyridin-4-yloxy)azetidine-1-carboxamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties. Its azetidine ring and pyridinyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-pyridin-4-yloxyazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c16-13-3-1-2-4-14(13)18-15(20)19-9-12(10-19)21-11-5-7-17-8-6-11/h1-8,12H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEZQXGEPNSSNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2Cl)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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